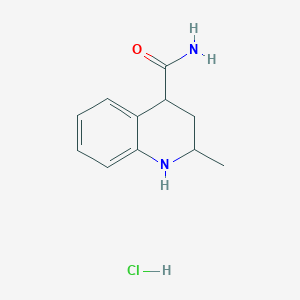

Chlorhydrate de 2-méthyl-1,2,3,4-tétrahydroquinoléine-4-carboxamide

Vue d'ensemble

Description

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de tétrahydroquinoléines hautement substituées

Ce composé est utilisé dans la synthèse de tétrahydroquinoléines hautement substituées . Une réaction en cascade à trois composants impliquant de la 2-alcénylaniline, des aldéhydes et du cyanoacétate d'éthyle en présence de DBU pour synthétiser des 1,2,3,4-tétrahydroquinoléines hautement substituées est rapportée .

Chimie médicinale

La 2-méthyltétrahydroquinoléine, un dérivé de la tétrahydroquinoléine, présente un intérêt en chimie médicinale . C'est un composé chiral en raison de la présence du substituant méthyle et il est produit par l'hydrogénation de la quinaldine .

Thérapie de la maladie d'Alzheimer

Le chélateur métallique clioquinol peut empêcher l'oxydation du cuivre dans les fibrilles bêta-amyloïdes, ce qui peut être utile dans la conception et le développement de nouveaux médicaments pour la thérapie de la maladie d'Alzheimer .

Pesticides

Les dérivés de la tétrahydroquinoléine sont utilisés dans les pesticides . Ils ont été ciblés par de nombreux groupes de recherche en raison de leur abondance dans les produits naturels et de leur activité biologique notable .

Antioxydants

Les dérivés de la tétrahydroquinoléine sont également utilisés comme antioxydants . Ils constituent un motif structurel clé dans les agents pharmaceutiques .

Photosensibilisateurs

Une autre application des dérivés de la tétrahydroquinoléine se trouve dans les photosensibilisateurs . Ils sont utilisés dans une large gamme d'applications .

Colorants

Les dérivés de la tétrahydroquinoléine sont utilisés dans les colorants . Ils offrent une stratégie rapide et très efficace pour la synthèse de produits naturels bioactifs .

Tests pharmaceutiques

Le chlorhydrate de 2-méthyl-1,2,3,4-tétrahydroquinoléine-4-carboxamide est utilisé pour les tests pharmaceutiques . Des étalons de référence de haute qualité sont utilisés pour obtenir des résultats précis .

Mécanisme D'action

The exact mechanism of action would depend on the specific molecular targets of the compound, which could vary based on the specific substitutions on the tetrahydroquinoline ring. The mode of action would involve the compound’s interaction with these targets, leading to changes in cellular processes or signaling pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and patient-specific factors .

The result of the compound’s action would be observed at the molecular and cellular levels, and could include changes in cell function, signaling pathways, or gene expression .

The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the enzyme’s activity, leading to changes in the biochemical pathways they regulate . Additionally, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can bind to specific protein receptors, altering their conformation and function .

Cellular Effects

The effects of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can affect the expression of genes involved in metabolic processes, leading to alterations in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating their activity . Additionally, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can influence gene expression by interacting with transcription factors, proteins that bind to DNA and regulate the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy . Long-term studies have also indicated that 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can have sustained effects on cellular processes, such as continuous modulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings to maximize the compound’s benefits while minimizing adverse effects .

Metabolic Pathways

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites . Additionally, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can influence the activity of metabolic enzymes, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in the cellular uptake and efflux of various compounds . Once inside the cell, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can be localized to the nucleus, where it can interact with transcription factors and regulate gene expression .

Activité Biologique

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride is characterized by a tetrahydroquinoline backbone with a carboxamide functional group. This structure is significant as it influences the compound's biological interactions and pharmacokinetic properties.

Antimalarial Activity

Research has indicated that derivatives of quinoline-4-carboxamide, including 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride, exhibit antimalarial properties. A study highlighted the effectiveness of quinoline derivatives against Plasmodium falciparum, the causative agent of malaria. The lead compound demonstrated an EC50 value of 120 nM, with optimized derivatives showing even lower nanomolar potency in vitro . The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies assessed its cytotoxicity against various human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). Notably, certain derivatives exhibited selective cytotoxic effects with IC50 values ranging from 8.3 µM to 34.34 µM . These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 8.3 | 36.21 |

| PC3 | 13.15 | 113.08 |

| MCF-7 | 31.37 | - |

| SKBR-3 | 34.34 | - |

Anti-inflammatory Effects

Another significant aspect of this compound's biological activity is its anti-inflammatory properties. Studies have shown that isoquinoline derivatives can suppress LPS-induced inflammation in microglial cells, highlighting their potential in treating neuroinflammatory conditions . The compound exhibited IC50 values in the range of 20–40 µM for inhibiting pro-inflammatory mediators like IL-6 and TNF-α.

The mechanisms through which 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride exerts its biological effects include:

- Inhibition of Protein Synthesis : By targeting PfEF2 in malaria parasites.

- Induction of Apoptosis : In cancer cells through modulation of apoptotic pathways.

- Modulation of Inflammatory Mediators : Reducing the production of pro-inflammatory cytokines in immune cells.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antimalarial Efficacy : In a mouse model infected with P. berghei, compounds derived from this series showed complete cures at doses as low as 0.1–0.3 mg/kg .

- Cytotoxicity Profile : A comparative study demonstrated that while some derivatives were highly effective against cancer cell lines, they maintained low cytotoxicity towards non-tumor cells .

Propriétés

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7;/h2-5,7,9,13H,6H2,1H3,(H2,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYSGNWTNSMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.